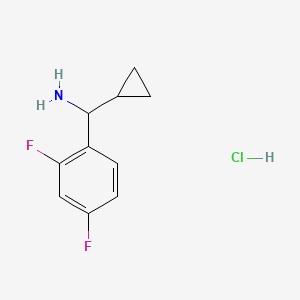

2-Amino-2-(4-chloro-3-methylphenyl)acetic acid

Overview

Description

2-Amino-2-(4-chloro-3-methylphenyl)acetic acid, also known as 4-chloro-3-methylphenylacetic acid, is a synthetic compound that is used in various scientific research applications. It is a white crystalline solid with a molecular weight of 219.6 g/mol and a melting point of 135-140°C. 4-chloro-3-methylphenylacetic acid is a chiral molecule, meaning that it has two different forms, or enantiomers, that are mirror images of each other. This compound has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals and the study of enzyme mechanisms.

Scientific Research Applications

Synthesis and Characterization of Novel Compounds :

- The amino acid 1-(aminomethyl)cyclohexyl]acetic acid was used to produce Schiff base ligands, which were then reacted with metal ions to create transition metal complexes. These complexes were studied for their antioxidant properties and xanthine oxidase inhibitory activities, with the zinc complex showing significant inhibitory activity (Ikram et al., 2015).

Electrochemical Studies :

- Derivatives of phenylglycine, including 2-[(4-methylbenzoyl) amino] phenyl acetic acid and 2-[(4-chlorobenzoyl) amino] phenyl acetic acid, were synthesized and used to improve the electrochemical properties of poly ortho aminophenol films. These films were proposed as promising candidates for supercapacitor applications (Kowsari et al., 2019).

Cancer Research :

- The compound 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid was synthesized and characterized, showing potential for anticancer applications. This research highlights the importance of structural characterization in drug development (Liu Ying-xiang, 2007).

Development of Polymeric Materials :

- Poly(amido-amine)s carrying primary amino groups as side substituents were developed by reacting N-triphenylmethyl-monosubstituted 1,2-diaminoethane with 2,2-bisacrylamido acetic acid. These polymers have potential applications as carriers for carboxylated drugs and are suitable for fluorescent labeling techniques (Malgesini et al., 2003).

Molecular Docking and Drug Design :

- The compound N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized and its structure determined. It showed potential as an anticancer drug through molecular docking analysis, targeting the VEGFr receptor (Sharma et al., 2018).

Corrosion Inhibition Studies :

- Amino acids, including derivatives of 2-amino-2-(4-chloro-3-methylphenyl)acetic acid, were investigated for their corrosion inhibitive performance. Quantum chemical calculations and molecular dynamic simulations were applied to understand the interaction of these amino acids with metal surfaces (Kaya et al., 2016).

properties

IUPAC Name |

2-amino-2-(4-chloro-3-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-5-4-6(2-3-7(5)10)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJQIXJYDWABPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

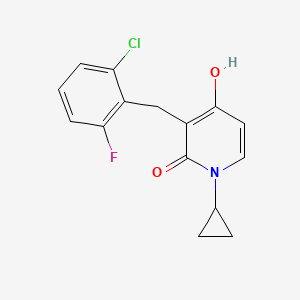

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

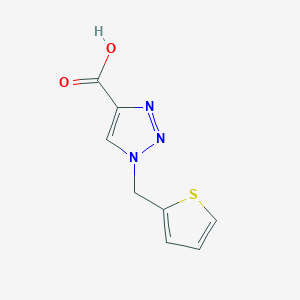

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one](/img/structure/B1526148.png)

![tert-butyl N-[(3-carbamothioylphenyl)methyl]carbamate](/img/structure/B1526159.png)

![2-[(Cyclopropylmethyl)(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B1526160.png)